molecular formula C22H17N3O2S B3690939 2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide

2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide

Cat. No.: B3690939
M. Wt: 387.5 g/mol
InChI Key: HPAAHVVKFXMXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylbenzoxazole with phenyl isothiocyanate, followed by the addition of acetic anhydride. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzoxazole: Shares the benzoxazole ring but lacks the carbamothioyl group.

    Phenyl isothiocyanate: Contains the isothiocyanate group but lacks the benzoxazole ring.

    N-phenylacetamide: Contains the acetamide group but lacks the benzoxazole and carbamothioyl groups.

Uniqueness

2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzoxazole ring and the carbamothioyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-20(13-15-7-3-1-4-8-15)25-22(28)23-17-11-12-19-18(14-17)24-21(27-19)16-9-5-2-6-10-16/h1-12,14H,13H2,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAAHVVKFXMXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.